2-hydroxy-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide
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Overview
Description
2-hydroxy-N’-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide is a complex organic compound that features a combination of indole, naphthalene, and hydrazide moieties
Preparation Methods
The synthesis of 2-hydroxy-N’-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate hydrazide under reflux conditions in ethanol . The reaction mixture is then cooled, and the precipitate is filtered and recrystallized from ethanol to obtain the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole and naphthalene moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-hydroxy-N’-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide involves its interaction with molecular targets and pathways. For instance, in biological systems, it may bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other indole and naphthalene derivatives, such as:
- 2-hydroxy-naphthalen-1-ylmethylene-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Compared to these compounds, 2-hydroxy-N’-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C33H25N3O3 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-hydroxy-N-[2-hydroxy-1-(naphthalen-1-ylmethyl)indol-3-yl]imino-2,2-diphenylacetamide |
InChI |
InChI=1S/C33H25N3O3/c37-31-30(34-35-32(38)33(39,25-15-3-1-4-16-25)26-17-5-2-6-18-26)28-20-9-10-21-29(28)36(31)22-24-14-11-13-23-12-7-8-19-27(23)24/h1-21,37,39H,22H2 |
InChI Key |
COATXKJQCBTEPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N=NC3=C(N(C4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)O)O |
Origin of Product |
United States |
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